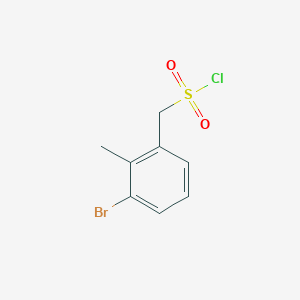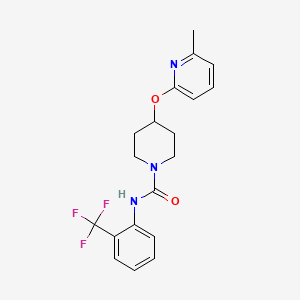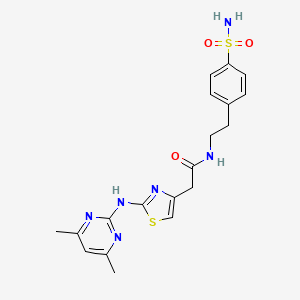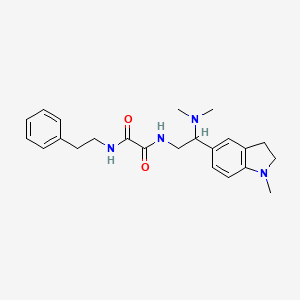![molecular formula C20H23FN4OSi B2802531 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole CAS No. 1802154-20-6](/img/structure/B2802531.png)
6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: The {[2-(trimethylsilyl)ethoxy]methyl} group is often introduced via etherification reactions, ensuring steric and electronic considerations for optimal activity.
Preparation Methods
The synthesis of 6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves multi-step organic reactions:
Formation of the Indole Core
: The indole structure is synthesized through Fischer indole synthesis.
Fluorination
: Incorporation of the fluorine atom typically via electrophilic fluorination using reagents like Selectfluor.
Pyrrolo[2,3-d]pyrimidine Assembly
: This is achieved through cyclization reactions involving functionalized pyrimidine precursors.
Chemical Reactions Analysis
This compound engages in various types of reactions:
Oxidation
: Oxidizing agents such as m-chloroperbenzoic acid can introduce functional groups or modify the electronic properties of the molecule.
Reduction
: Hydrogenation in the presence of catalysts like palladium on carbon affects specific double bonds or functional groups.
Substitution
: Nucleophilic substitutions, particularly involving the fluoro group, can be carried out under controlled conditions. Major products from these reactions vary but commonly include derivatives with modified electronic or steric properties, enhancing its reactivity or affinity for biological targets.
Scientific Research Applications
6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole finds uses across:
Chemistry
: As a building block in synthetic organic chemistry for crafting complex molecules.
Biology
: Study of interactions with enzymes and cellular receptors.
Medicine
: Potential therapeutic agent or lead compound in drug development due to its unique structure and activity.
Industry
: Use as a precursor in manufacturing specialized materials or agrochemicals.
Mechanism of Action
The mechanism involves interactions with molecular targets like enzymes or receptors, affecting specific biochemical pathways. The fluorine atom enhances the compound's stability and reactivity, improving its efficacy. The {[2-(trimethylsilyl)ethoxy]methyl} group may modulate solubility and cellular uptake, aiding in its biological activity.
Comparison with Similar Compounds
Similar compounds include other fluorinated indole derivatives and pyrrolo[2,3-d]pyrimidines. What sets this compound apart is the synergy of its multiple functional groups, combining the biological activities of both scaffolds while adding unique properties through its fluorination and silyl ether substituents.
Remember, these are generalized details and real-world experimental data would provide a fuller picture. Need more info about any of these sections?
Properties
IUPAC Name |
2-[[4-(6-fluoro-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQGYCBNRONJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[5-(benzylsulfanyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2802455.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2802458.png)
![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)


![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
